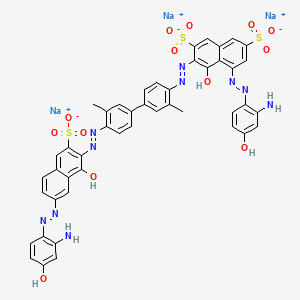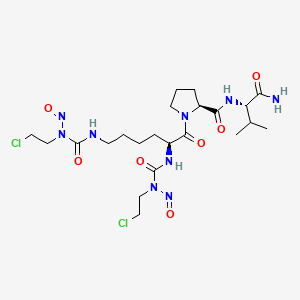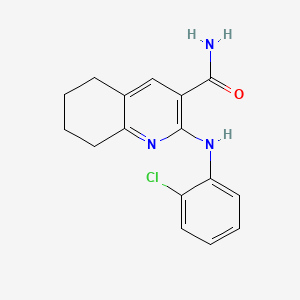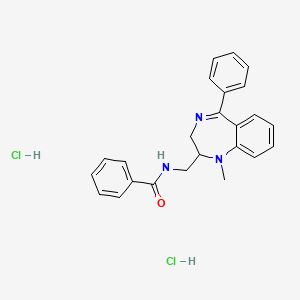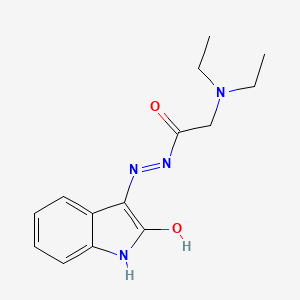
Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyridinium ring, azo linkage, and dichloronitrophenyl group, making it a subject of interest in chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride typically involves multiple steps, including the formation of the azo compound and subsequent reactions to introduce the pyridinium ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as:
- Diazotization of 2,6-dichloro-4-nitroaniline.
- Coupling with an appropriate phenyl compound.
- Quaternization to introduce the pyridinium ring.
- Purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the pyridinium ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, reduction of the azo linkage typically yields corresponding amines, while oxidation may produce different pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the azo linkage and pyridinium ring, which can interact with biological molecules to exert various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium, 1-(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride
- Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, thiocyanate
Uniqueness
Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-3-methyl-, chloride is unique due to its specific structural features, such as the dichloronitrophenyl group and the azo linkage
Eigenschaften
CAS-Nummer |
74499-65-3 |
|---|---|
Molekularformel |
C22H22Cl2N5O2.Cl C22H22Cl3N5O2 |
Molekulargewicht |
494.8 g/mol |
IUPAC-Name |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-[2-(3-methylpyridin-1-ium-1-yl)ethyl]aniline;chloride |
InChI |
InChI=1S/C22H22Cl2N5O2.ClH/c1-3-28(12-11-27-10-4-5-16(2)15-27)18-8-6-17(7-9-18)25-26-22-20(23)13-19(29(30)31)14-21(22)24;/h4-10,13-15H,3,11-12H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BKTPUMVROPHTSM-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC[N+]1=CC=CC(=C1)C)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid](/img/structure/B12762973.png)
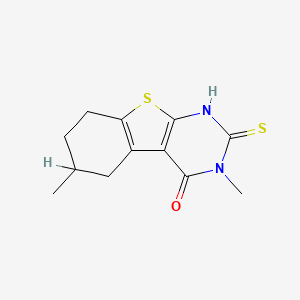
![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)

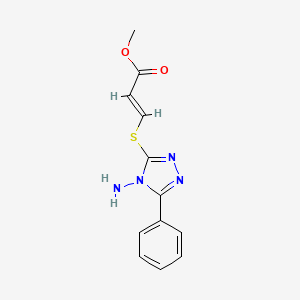
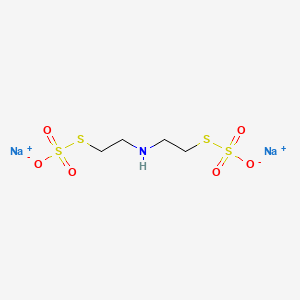
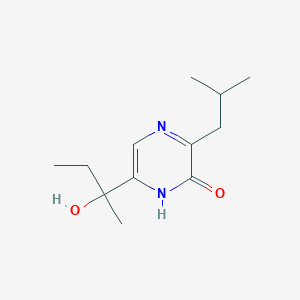
![4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid](/img/structure/B12763003.png)
